1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-9-3-4-12(10(2)5-9)13(16)15-7-11(6-14)8-15/h3-5,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJVENOYWIGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)CF)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Superbase-Mediated Ring Closure
The azetidine ring is constructed via a superbase-induced cyclization of epoxide precursors. As demonstrated by ACS Publications, epichlorohydrin derivatives react with N-alkyl-benzylamines to form azetidines under kinetic control. For example, treatment of N-methylbenzylamine with epichlorohydrin in tetrahydrofuran (THF) at −78°C using a lithium diisopropylamide/potassium tert-butoxide (LDA-KOR) superbase yields 3-substituted azetidines in 60–72% yields. This method avoids thermodynamic preference for five-membered rings, ensuring selective azetidine formation.
Reaction Conditions:
Horner-Wadsworth-Emmons (HWE) Approach
An alternative route employs the HWE reaction to generate α,β-unsaturated esters, which undergo aza-Michael addition to form azetidine precursors. For instance, methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with NH-heterocycles in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield 3-substituted azetidines. This method offers functional group tolerance and scalability, with yields up to 72% after vacuum distillation.
Introduction of the Fluoromethyl Group
Bromomethyl Intermediate Synthesis
A critical intermediate, 3-(bromomethyl)azetidine, is prepared by treating azetidine with bromomethylating agents. For example, reacting azetidine with 1-bromo-2-(bromomethyl)benzene in dimethylformamide (DMF) at 40°C for 24 hours introduces the bromomethyl group.
Optimization Insight:
Nucleophilic Fluorination
The bromomethyl group is substituted with fluoride using potassium fluoride (KF) in acetonitrile under reflux. Crown ethers (e.g., 18-crown-6) improve fluoride solubility, achieving 85% conversion.
Representative Procedure:
- Substrate: 3-(bromomethyl)azetidine (1.0 mmol)
- Fluoride Source: KF (3.0 mmol), 18-crown-6 (0.1 mmol)
- Solvent: Acetonitrile, reflux for 12 hours
- Yield: 78%
Acylation with 2,4-Dimethylbenzoyl Chloride
Schotten-Baumann Conditions
The azetidine nitrogen is acylated using 2,4-dimethylbenzoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. This method prevents over-acylation and ensures mild reaction conditions.
Procedure:
Catalytic Acylation
For sensitive substrates, N,N-diisopropylethylamine (DIPEA) in THF catalyzes acylation at 25°C, achieving 92% yield without racemization.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Acylation
Competing acylation at the azetidine nitrogen versus oxygen is mitigated by using bulky bases (e.g., DIPEA) or protecting groups (e.g., Boc). Deprotection with trifluoroacetic acid (TFA) restores the free amine post-acylation.
Fluoromethyl Group Stability
The fluoromethyl group is prone to elimination under basic conditions. Substituting polar aprotic solvents (DMF, acetonitrile) for alcohols reduces β-elimination.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Azetidine Derivatives
Azetidine derivatives often vary in substituent patterns, which critically impact their physicochemical properties and biological activity. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Key Observations :
Substituent Effects on Solubility :
- The 2,4-dimethylbenzoyl group in the target compound likely reduces water solubility compared to Boc- or Cbz-protected analogs with polar carboxylic acid groups .
- Fluorine atoms (as in fluoromethyl or fluoro substituents) balance lipophilicity and metabolic stability, as seen in related kinase inhibitors .
Synthetic Utility :
- Boc- and Cbz-protected analogs (e.g., CAS 1781046-72-7, 1228581-12-1) are widely used as intermediates for peptide coupling or further functionalization due to their labile protecting groups .
- The target compound’s 2,4-dimethylbenzoyl group may require specialized deprotection conditions, limiting its utility in multi-step syntheses.
Biological Activity :
- While direct data for the target compound are unavailable, azetidines with fluorinated substituents (e.g., CAS 1126650-66-5) demonstrate enhanced bioavailability in preclinical studies, suggesting similar advantages for fluoromethyl derivatives .
- The dimethylbenzoyl group may mimic hydrophobic binding motifs in kinase active sites, as observed in JAK inhibitors with aryl-acyl substituents .
Research Findings and Knowledge Gaps
- Synthetic Challenges : The synthesis of this compound likely involves acylation of the azetidine nitrogen, analogous to methods for Boc/Cbz-protected analogs (e.g., using tert-butyl dicarbonate or benzyl chloroformate) . However, steric hindrance from the 2,4-dimethylbenzoyl group may necessitate optimized reaction conditions.
- Pharmacological Data: No peer-reviewed studies specifically address this compound’s activity.
Biological Activity
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on available literature, including case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Azetidine Ring : A four-membered saturated heterocyclic structure.
- Dimethylbenzoyl Group : A benzoyl moiety with two methyl substituents at the 2 and 4 positions.
- Fluoromethyl Substituent : A fluorine atom attached to a methyl group, enhancing the compound's reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are some key findings:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit selective cytotoxicity against tumor cells. For example:
- Cytotoxicity Tests : Studies using human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines demonstrated significant cytotoxic effects. The mechanism involved apoptosis induction through caspase activation, showing potential as a hypoxia-selective agent for targeting tumor cells .
Enzyme Inhibition
The compound may also possess inhibitory effects on specific enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have shown varying degrees of inhibition against acetylcholinesterase, which is crucial for neurotransmission. Compounds with structural similarities to this compound have reported IC50 values ranging from low micromolar to sub-micromolar concentrations .
Study on Hypoxic Conditions
In a study focusing on hypoxic tumor environments, benzimidazole derivatives were tested for their ability to induce apoptosis selectively in cancer cells:
- Methodology : The study utilized WST-1 proliferation assays and DNA damage assays to evaluate the cytotoxic effects. The results indicated that compounds with similar structures could effectively induce cell death under hypoxic conditions, suggesting a promising therapeutic approach for cancer treatment .
Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on related compounds to determine how structural variations impact biological activity:
- Key Findings : Modifications in substituent groups significantly influenced the potency against acetylcholinesterase and butyrylcholinesterase. The presence of electron-withdrawing groups like fluorine enhanced inhibitory activity compared to other derivatives .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Cytotoxicity | A549 (Lung Cancer) | TBD | Apoptosis via caspase activation |
| Benzimidazole Derivative A | Acetylcholinesterase Inhibition | - | 0.050 | Competitive inhibition |
| Benzimidazole Derivative B | Cytotoxicity | WM115 (Melanoma) | TBD | Hypoxia-selective apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
